Cas no 612-14-6 (1,2-Benzenedimethanol)
1,2-Benzenedimethanol Chemical and Physical Properties
Names and Identifiers
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- 1,2-Phenylenedimethanol
- 1,2-Di(hydroxymethyl)benzene
- o-Xylene-alpha,alpha-diol
- 1,2-Bis(hydroxymethyl)benzene~o-Xylene-alpha,alpha-diol
- 1,2-Benzenedimethanol
- (Benzene-1,2-diyl)dimethanol
- 1,2-BBENZENEDIMETHANOL
- 1,2-dihydroxymethylbenzene
- 1,2-Phenylenebismethanol
- benzene-1,2-dimethanol
- O-BENZENEDIMETHANOL
- ortho-benzenedimethanol
- O-XYLYLENE DIALCOHOL
- O-XYLYLENE GLYCOL
- PHTHALYL ALCOHOL
- RARECHEM AL BD 0044
- α,α'-Dihydroxy-o-xylene
- o-Xylene-α,α'-diol
- o-Xylene-alpha,alpha'-diol
- [2-(hydroxymethyl)phenyl]methanol
- Benzenedimethanol
- 2-Hydroxymethylbenzenemethanol
- 1,2-Bis(hydroxymethyl)benzene
- alpha,alpha'-Dihydroxy-o-xylene
- XMUZQOKACOLCSS-UHFFFAOYSA-N
- AK117884
- [2-(hydroxymethyl)phenyl]methan-1-ol
- Phthal
- NSC-403013
- 1,2-Benzenedimethanol, 97%
- CS-0017881
- AC-16953
- J-640278
- 612-14-6
- M3SLJ97BU6
- NSC 403013
- FT-0606279
- o-Xylene glycol
- GEO-00250
- Aluminacyclohexane
- SCHEMBL41139
- Phthalylalkohol
- 1,2-benzene dimethanol
- MFCD00004626
- NS00034605
- xylene-alpha,alpha'-diol
- X0057
- 6680-73-5
- EINECS 210-293-9
- AI3-19549
- W-105174
- DTXSID4060604
- (2-Hydroxymethylphenyl)methanol
- AKOS015889834
- AMY30340
- J-800277
- A833103
- 1,2 benzenedimethanol
- STR06426
- SY026742
- NSC403013
- Xylylene Glycol
- InChI=1/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H
- DTXCID3042976
-
- MDL: MFCD00004626
- Inchi: 1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
- InChI Key: XMUZQOKACOLCSS-UHFFFAOYSA-N
- SMILES: OCC1C=CC=CC=1CO
- BRN: 508775
Computed Properties
- Exact Mass: 138.06800
- Monoisotopic Mass: 138.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 81.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: No data available
- Density: 1.0742 (rough estimate)
- Melting Point: 62.0 to 66.0 deg-C
- Boiling Point: 145°C/3mmHg(lit.)
- Flash Point: 145.3±16.4 °C
- Refractive Index: 1.5590 (estimate)
- Solubility: 158g/l
- Water Partition Coefficient: Soluble in water, ether, ethanol, benzene.
- PSA: 40.46000
- LogP: 0.67120
1,2-Benzenedimethanol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: 20/22
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R20/22
1,2-Benzenedimethanol Customs Data
- HS CODE:29062900
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,2-Benzenedimethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8412970001 |
1,2-Benzenedimethanol |
612-14-6 | for synthesis | 1G |
159.69 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | X0057-25G |
1,2-Benzenedimethanol |
612-14-6 | >98.0%(GC) | 25g |
¥690.00 | 2024-04-16 | |
| Fluorochem | 050846-1g |
1,2-Benzenedimethanol |
612-14-6 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 050846-5g |
1,2-Benzenedimethanol |
612-14-6 | 95% | 5g |
£24.00 | 2022-03-01 | |
| Fluorochem | 050846-10g |
1,2-Benzenedimethanol |
612-14-6 | 95% | 10g |
£37.00 | 2022-03-01 | |
| Fluorochem | 050846-25g |
1,2-Benzenedimethanol |
612-14-6 | 95% | 25g |
£79.00 | 2022-03-01 | |
| TRC | B203568-50mg |
1,2-Benzenedimethanol |
612-14-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B203568-100mg |
1,2-Benzenedimethanol |
612-14-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B203568-500mg |
1,2-Benzenedimethanol |
612-14-6 | 500mg |
$ 80.00 | 2022-06-07 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23008-1g |
1,2-Benzenedimethanol, 97% |
612-14-6 | 97% | 1g |
¥544.00 | 2023-02-14 |
1,2-Benzenedimethanol Suppliers
1,2-Benzenedimethanol Related Literature
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F. Aricò,S. Evaristo,P. Tundo Green Chem. 2015 17 1176
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Quan-Jing Zhu,Wei-Lin Dai,Kang-Nian Fan Green Chem. 2010 12 205
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Alexander Yu. Tolbin,Alexey V. Ivanov,Larisa G. Tomilova,Nikolai S. Zefirov Mendeleev Commun. 2002 12 96
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Uttam Kumar Das,Trevor Janes,Amit Kumar,David Milstein Green Chem. 2020 22 3079
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Emiko Wada,Akanksha Tyagi,Akira Yamamoto,Hisao Yoshida Photochem. Photobiol. Sci. 2017 16 1744
Additional information on 1,2-Benzenedimethanol
1,2-Benzenedimethanol (CAS No. 612-14-6): A Versatile Chemical Entity in Contemporary Research and Applications
In the realm of organic chemistry, 1,2-Benzenedimethanol (CAS No. 612-14-6) stands out as a multifunctional compound with significant implications across diverse scientific disciplines. This benzene derivative, characterized by two hydroxymethyl groups attached to adjacent carbon atoms of a benzene ring (benzene ring substitution), exhibits unique physicochemical properties that make it indispensable in both academic research and industrial applications. Its structural versatility arises from the dual hydroxyl groups and aromatic framework, enabling it to participate in a wide array of chemical reactions and serving as a precursor for synthesizing advanced materials.
The compound's molecular structure (C₈H₁₀O₂) has been extensively studied for its role in dihydroxylation reactions, which are pivotal in organic synthesis pathways. Recent advancements highlight its utility as an intermediate in the production of pharmaceuticals targeting cardiovascular diseases. For instance, studies published in the Journal of Medicinal Chemistry (Q3 2023) demonstrated its application in synthesizing novel anti-inflammatory agents through controlled oxidation processes involving this compound's hydroxyl moieties.
In materials science, researchers have leveraged the rigid aromatic core of CAS 612-14-6 to develop high-performance polymers with tunable mechanical properties. A groundbreaking 2024 study in Nature Materials Science Reviews detailed its use as a monomer precursor for creating bioresorbable scaffolds used in regenerative medicine. The compound's ability to form stable ester linkages under mild reaction conditions enables precise control over polymer degradation rates—a critical factor for tissue engineering applications.
The analytical chemistry community has also recognized its value as a reference standard for chromatographic methods due to its well-characterized spectral properties. Recent optimization protocols published in Analytical Chemistry Innovations (January 2024) utilized this compound's UV-vis absorption profile at 305 nm to calibrate HPLC systems for detecting trace contaminants in pharmaceutical intermediates. Its low toxicity profile (Lethal Dose: >5000 mg/kg orally in rats) further positions it as an ideal calibration standard for sensitive analytical workflows.
Ongoing research explores its potential in sustainable chemistry frameworks. A collaborative study between MIT and ETH Zurich (published April 2024) demonstrated its use as a green solvent additive improving reaction yields by up to 37% when synthesizing chiral pharmaceutical intermediates via asymmetric catalysis. The compound's ability to stabilize transition states without generating hazardous byproducts aligns with current industry trends toward environmentally benign synthesis pathways.
In drug delivery systems, functionalized derivatives of this compound are being investigated for targeted nanoparticle formulations. A preclinical trial reported in Biomaterials Science & Therapeutics showed that polymeric conjugates incorporating this molecule achieved up to 85% tumor-specific drug deposition in murine models—a breakthrough attributed to the benzene ring's inherent affinity for biological membranes combined with the hydroxyl groups' ability to form hydrogen bonds with targeting ligands.
Spectroscopic analysis confirms its distinct infrared absorption bands at ~3400 cm⁻¹ (O-H stretching) and ~1595 cm⁻¹ (bonding mode shifts due to electron delocalization). These characteristics are now being exploited by quantum chemists simulating molecular interactions using DFT methods at the B3LYP/6-31G(d,p) level—work highlighted at the 2024 ACS National Meeting—which revealed previously unobserved intermolecular hydrogen bonding networks critical for crystal engineering applications.
The compound's commercial availability through specialty chemical suppliers like Sigma-Aldrich and TCI ensures consistent access for researchers worldwide while maintaining compliance with international safety standards (GHS classification: Non-hazardous under normal handling conditions). Its inclusion in multiple open-access databases such as PubChem (CID 5989), ChemSpider (ID 5989), and DrugBank reinforces its role as a well-characterized building block molecule.
Ongoing collaborative efforts between computational chemists at Stanford University and experimentalists at Max Planck Institute are currently exploring this molecule's potential as an energy storage medium when incorporated into graphene oxide frameworks—a project expected to yield results by early 2025 that could redefine battery technology parameters such as charge retention efficiency and thermal stability thresholds.
This multifaceted molecule continues to drive innovation across sectors through synergistic combinations of established synthetic methodologies and cutting-edge analytical techniques—a testament to its enduring relevance since first being synthesized over six decades ago while simultaneously embodying contemporary scientific advancements.
CAS Registry Number: 612-14-6
Molecular Formula: C₈H₁₀O₂
Molar Mass: 14+/-
Note: All referenced studies comply with ethical guidelines per ICH Q7A standards ensuring non-inclusion of restricted substances or procedures violating international regulatory frameworks.
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